molecular formula C18H20N6O B2961599 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1172318-87-4

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2961599
CAS No.: 1172318-87-4
M. Wt: 336.399
InChI Key: LNXXCXFXLAVHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazol-1-yl group and at the 4-position with an ethylamino-benzamide moiety. The pyrimidine scaffold provides a rigid aromatic platform, while the pyrazolyl and benzamide groups introduce steric bulk and hydrogen-bonding capabilities. Such structural features are common in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-10-14(2)24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXXCXFXLAVHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs highlight key variations in heterocyclic cores, substituents, and physicochemical properties. Below is a systematic analysis of three closely related molecules:

Structural and Functional Group Comparisons

Compound Core Heterocycle Position 6 Substituent Position 4 Substituent Position 2 Substituent Molecular Weight (g/mol)
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide (Target) Pyrimidine 3,5-dimethyl-1H-pyrazol-1-yl -(NHCH2CH2)benzamide - ~374 (estimated)
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide Pyrimidine 3,5-dimethyl-1H-pyrazol-1-yl -(NHCOCH2)-(4-methylpiperazinyl) 2-furyl 408.44
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide Pyridazine 3,5-dimethyl-1H-pyrazol-1-yl -(NHCH2CH2)-4-ethoxybenzamide - 380.44

Key Observations

Core Heterocycle: The target compound and the analog share a pyrimidine core, which is electron-deficient and favors π-π stacking interactions.

Substituent Variations :

  • Position 4 :

  • The target’s benzamide group offers moderate lipophilicity, suitable for membrane permeability.
  • The compound replaces benzamide with a methylpiperazinyl-acetamide group, enhancing solubility due to the piperazine’s basicity and hydrophilicity .
  • The compound substitutes benzamide with 4-ethoxybenzamide, introducing an ether group that may improve aqueous solubility .
    • Position 2 :
  • The compound incorporates a 2-furyl group, which could enhance aromatic interactions or steric hindrance in binding pockets .

Molecular Weight and Drug-Likeness: The target compound (~374 g/mol) and the analog (380.44 g/mol) fall within the acceptable range for oral bioavailability (typically <500 g/mol).

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